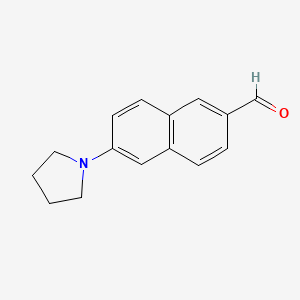
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a pyrrolidine ring and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde typically involves the reaction of naphthalene-2-carbaldehyde with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalene-2-carbaldehyde and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often used.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(Pyrrolidin-1-yl)naphthalene-2-carboxylic acid.
Reduction: 6-(Pyrrolidin-1-yl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties, while the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a naphthalene ring.
6-(Pyrrolidin-1-yl)nicotinaldehyde: Contains a nicotinaldehyde moiety, differing in the position of the aldehyde group.
Uniqueness
6-(Pyrrolidin-1-yl)naphthalene-2-carbaldehyde is unique due to the combination of the naphthalene ring and pyrrolidine ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
922528-43-6 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
6-pyrrolidin-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H15NO/c17-11-12-3-4-14-10-15(6-5-13(14)9-12)16-7-1-2-8-16/h3-6,9-11H,1-2,7-8H2 |
Clé InChI |
AOASRLWDVBQMPP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




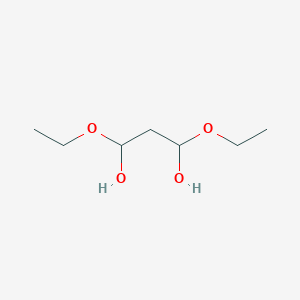
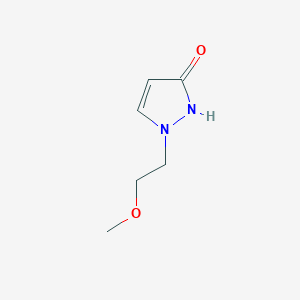

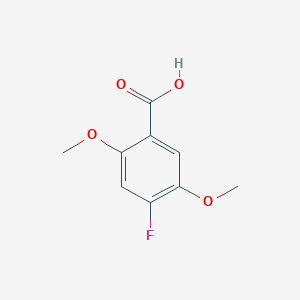

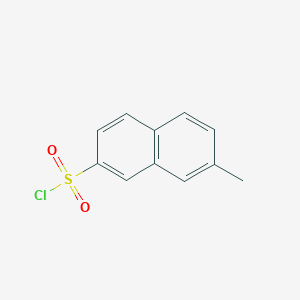
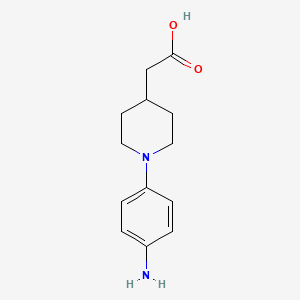
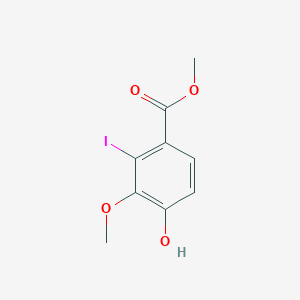
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
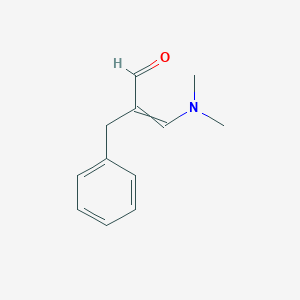
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
